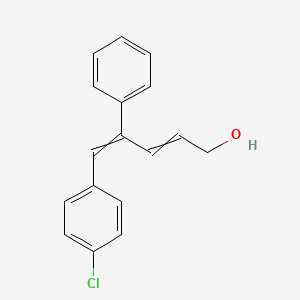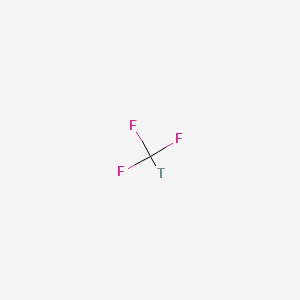
Trifluoromethane-t
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Trifluoromethane-t, also known as fluoroform, is a chemical compound with the formula CHF₃. It belongs to the class of hydrofluorocarbons and is a part of the haloforms, a group of compounds with the general formula CHX₃ (where X is a halogen). This compound is a colorless, non-flammable gas that is used in various industrial and scientific applications .
Métodos De Preparación
Synthetic Routes and Reaction Conditions: Trifluoromethane-t can be synthesized through several methods. One common method involves the reaction of chloroform (CHCl₃) with hydrogen fluoride (HF) in the presence of a catalyst such as antimony pentachloride (SbCl₅). The reaction proceeds as follows:
CHCl3+3HF→CHF3+3HCl
Industrial Production Methods: Industrially, this compound is produced as a by-product during the manufacture of polytetrafluoroethylene (PTFE) and other fluorinated compounds. The large-scale production involves the fluorination of methane or chloromethane using hydrogen fluoride under controlled conditions .
Análisis De Reacciones Químicas
Types of Reactions: Trifluoromethane-t undergoes various chemical reactions, including:
Oxidation: this compound can be oxidized to form trifluoroacetic acid (CF₃COOH) using strong oxidizing agents.
Reduction: It can be reduced to difluoromethane (CH₂F₂) under specific conditions.
Substitution: this compound can participate in substitution reactions where the trifluoromethyl group (CF₃) is introduced into other compounds.
Common Reagents and Conditions:
Oxidation: Strong oxidizing agents such as potassium permanganate (KMnO₄) or ozone (O₃).
Reduction: Catalysts like palladium on carbon (Pd/C) under hydrogen gas (H₂).
Substitution: Reagents like trifluoromethyl iodide (CF₃I) and copper powder in dimethylformamide (DMF) at elevated temperatures.
Major Products Formed:
Oxidation: Trifluoroacetic acid (CF₃COOH)
Reduction: Difluoromethane (CH₂F₂)
Substitution: Various trifluoromethylated organic compounds.
Aplicaciones Científicas De Investigación
Mecanismo De Acción
The mechanism of action of trifluoromethane-t involves its ability to participate in various chemical reactions due to the presence of the highly electronegative trifluoromethyl group (CF₃). This group can influence the reactivity and stability of the compound, making it a valuable reagent in organic synthesis.
Comparación Con Compuestos Similares
- Trifluoromethyl iodide (CF₃I)
- Trifluoromethyl bromide (CF₃Br)
- Trifluoromethyl chloride (CF₃Cl)
- Difluoromethane (CH₂F₂)
- Hexafluoroethane (C₂F₆)
Comparison: Trifluoromethane-t is unique due to its relatively simple structure and the presence of three fluorine atoms, which impart high electronegativity and chemical stability. Compared to other trifluoromethyl compounds, this compound is less reactive but more stable, making it suitable for applications where stability is crucial .
Propiedades
Número CAS |
811-69-8 |
|---|---|
Fórmula molecular |
CHF3 |
Peso molecular |
72.022 g/mol |
Nombre IUPAC |
trifluoro(tritio)methane |
InChI |
InChI=1S/CHF3/c2-1(3)4/h1H/i1T |
Clave InChI |
XPDWGBQVDMORPB-CNRUNOGKSA-N |
SMILES isomérico |
[3H]C(F)(F)F |
SMILES canónico |
C(F)(F)F |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


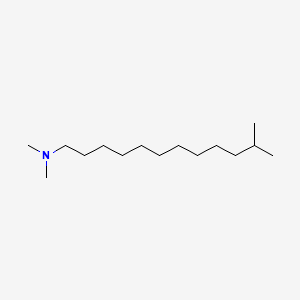
![N-(2-aminoethyl)-3-[1-(4-chloro-2-fluoro-3-phenoxyphenyl)propylamino]butanamide](/img/structure/B12641880.png)
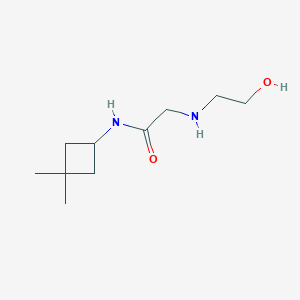

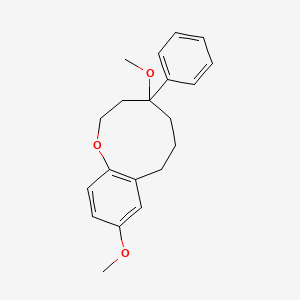
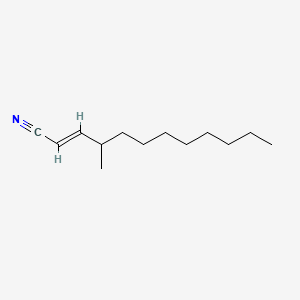
![1-{5-[(4-Fluorophenyl)methyl]furan-2-yl}-3-hydroxy-3-[1-(2-methoxypropan-2-yl)-1H-1,2,4-triazol-3-yl]prop-2-en-1-one](/img/structure/B12641905.png)
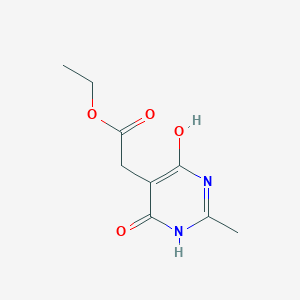
![benzenesulfonic acid;4-[(2S)-4-ethylmorpholin-2-yl]phenol](/img/structure/B12641908.png)
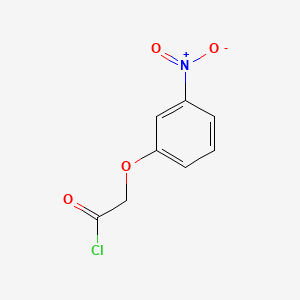
![1H-Isoindole-1,3(2H)-dione, 5-[5-[[3-(4-chlorophenyl)-2-iMino-4-oxo-5-thiazolidinylidene]Methyl]-2-furanyl]-](/img/structure/B12641914.png)
